Larotinib -

Larotinib

Catalog Number: EVT-15275104
CAS Number:
Molecular Formula: C24H26ClFN4O4
Molecular Weight: 488.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Larotinib is a novel small molecule drug classified as an epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) antagonist. It is primarily investigated for its therapeutic potential in treating advanced esophageal squamous cell carcinoma, particularly in patients exhibiting EGFR overexpression or amplification. As a first-generation EGFR tyrosine kinase inhibitor, larotinib aims to inhibit the signaling pathways that promote tumor growth and survival in cancer cells.

Source and Classification

Larotinib is categorized under small molecule drugs and is specifically designed to target the EGFR and HER2 pathways. The drug's development is backed by various research organizations, with clinical trials indicating its efficacy and safety profile in treating specific cancer types. Its chemical structure and properties are closely related to other tyrosine kinase inhibitors used in oncology.

Synthesis Analysis

Methods

The synthesis of larotinib involves several key steps that utilize various chemical reactions to construct its molecular framework. One of the primary synthetic routes includes:

  1. Grignard Reaction: This step involves reacting a N-protected 3-piperidone with a para-substituted phenyl magnesium halide to create a 3-hydroxy-3-phenylpiperidine intermediate.
  2. Elimination Reaction: The hydroxy group is subsequently eliminated to form a mixture of compounds.
  3. Hydrogenation: The mixture undergoes hydrogenation under the influence of a transition metal catalyst, yielding N-protected 3-phenylpiperidine.
  4. Deprotection: The protecting group is removed to yield racemic 3-phenylpiperidine, which can then be resolved into its enantiomers using acidic resolving agents.

These methods have been refined to enhance yield and reduce production costs, making them suitable for industrial-scale synthesis .

Molecular Structure Analysis

Larotinib's molecular structure features a piperidine ring substituted with a difluorophenyl group. The compound's specific molecular formula is C18H20F2N2C_{18}H_{20}F_2N_2, with a molecular weight of approximately 320.36 g/mol.

Chemical Reactions Analysis

Larotinib undergoes various chemical reactions during its synthesis and potential metabolic pathways once administered. Key reactions include:

  1. Grignard Reaction: Formation of the hydroxy intermediate.
  2. Elimination Reaction: Removal of hydroxyl groups leading to double bond formation.
  3. Hydrogenation: Reduction of double bonds to form saturated piperidine derivatives.
  4. Racemization: This process can occur during synthesis, where chiral centers may interconvert between enantiomers, necessitating resolution techniques for obtaining pure forms .
Mechanism of Action

Larotinib functions primarily by inhibiting the activity of the EGFR and HER2 receptors, which are critical mediators in cell proliferation and survival pathways in cancer cells.

Process

  1. Binding: Larotinib binds to the ATP-binding site on the intracellular domain of EGFR, preventing the phosphorylation of tyrosine residues that initiate downstream signaling cascades.
  2. Inhibition of Signaling: This inhibition disrupts pathways responsible for cell division and survival, leading to reduced tumor growth.
  3. Clinical Efficacy: In clinical studies, larotinib has shown promise in reducing tumor size and improving patient outcomes, particularly in cases with EGFR mutations or amplifications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Larotinib typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Larotinib is stable under standard laboratory conditions but may require careful handling under specific environmental conditions (e.g., light sensitivity).
  • pH Sensitivity: The stability can be influenced by pH levels, necessitating controlled formulation conditions during drug development.

Relevant data from safety assessments indicate that larotinib possesses manageable toxicity profiles consistent with other EGFR inhibitors, including common side effects such as diarrhea and rash .

Applications

Larotinib's primary application lies within oncology, specifically targeting cancers associated with aberrant EGFR signaling:

  1. Cancer Treatment: It is being explored for use in advanced esophageal squamous cell carcinoma and potentially other malignancies characterized by EGFR overexpression or mutations.
  2. Research Tool: Larotinib serves as a valuable tool for studying the mechanisms of EGFR signaling and developing combination therapies with other anticancer agents.

As research continues, larotinib may find broader applications in personalized medicine approaches targeting specific genetic profiles within tumors .

Introduction to Larotinib as a Targeted Therapeutic Agent

Epidermal Growth Factor Receptor (EGFR) Signaling in Oncogenesis

EGFR, a member of the ErbB receptor tyrosine kinase family, regulates essential cellular processes including proliferation, differentiation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling through the RAS-RAF-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. In oncogenesis, gain-of-function mutations (e.g., exon 19 deletions, L858R) lead to constitutive kinase activation independent of ligands, promoting uncontrolled cell growth and metastatic potential. These mutations are prevalent in non-small cell lung cancer (NSCLC), but also occur in esophageal squamous cell carcinoma (ESCC), glioblastoma, and other solid tumors [1] [4]. The T790M "gatekeeper" mutation in exon 20 further enhances ATP affinity, reducing inhibitor binding and contributing to therapeutic resistance against earlier EGFR-TKIs [4] [5].

Rationale for EGFR Tyrosine Kinase Inhibition in Solid Tumors

The dependency of EGFR-driven tumors on sustained kinase activity ("oncogene addiction") provides a compelling rationale for therapeutic targeting. EGFR tyrosine kinase inhibitors (TKIs) compete with ATP at the kinase domain, suppressing autophosphorylation and downstream signaling. First-generation TKIs (e.g., erlotinib, gefitinib) bind reversibly to active EGFR conformations but are ineffective against T790M and exhibit dose-limiting toxicity due to wild-type EGFR inhibition in skin/gut. Second-generation agents (e.g., afatinib, dacomitinib) covalently bind cysteine residues in the ATP pocket (irreversible inhibition), broaden activity against HER2/HER4, and partially overcome T790M. However, their clinical utility against T790M remains limited by persistent wild-type EGFR toxicity. Third-generation inhibitors (e.g., osimertinib) selectively target T790M and activating mutations while sparing wild-type EGFR, but resistance emerges via C797S mutations or off-target mechanisms [5] [7] [9]. This evolutionary context underscores the need for agents balancing potency, selectivity, and adaptability to resistance.

Larotinib’s Position in the Evolution of EGFR-TKI Generations

Larotinib (chemical structure: C₂₄H₂₆ClFN₄O₄) is classified as a broad-spectrum, irreversible EGFR-TKI with a distinct biochemical profile. Precisely, it is an anilinoquinazoline derivative that forms a covalent bond with Cys797 in the EGFR ATP-binding site, conferring irreversible inhibition. Biochemical assays reveal exceptional potency against classical EGFR mutations:

  • L858R: IC₅₀ = 0.563 nM
  • Exon 19 deletions: IC₅₀ ≈ 0.6 nM
  • L861Q: IC₅₀ = 0.423 nM [3] [10]

Table 1: Larotinib Selectivity Profile Against Key Kinases

TargetIC₅₀ (nM)Clinical Relevance
EGFR (L858R)0.563Classical activating mutation
EGFR (L861Q)0.423Uncommon activating mutation
EGFR (T790M)45.2Resistance mutation
HER2 (ErbB2)253Resistance pathway
Wild-type EGFR0.611Source of dermatological toxicity
BTK196Off-target, potential hematological effects

Larotinib exhibits moderate activity against T790M (IC₅₀ = 45.2 nM) but is significantly less potent than third-generation inhibitors like osimertinib (IC₅₀ < 1 nM for T790M). Consequently, Larotinib is positioned as a second-generation TKI, analogous to afatinib. Its broad ErbB family coverage (HER2 IC₅₀ = 253 nM; HER4 IC₅₀ = 84 nM) may counteract heterodimerization-mediated resistance but contributes to toxicity [3] [7] [10].

Clinically, Larotinib has demonstrated efficacy in tumors beyond NSCLC. A phase 1b study in EGFR-overexpressed/amplified ESCC patients showed an overall response rate (ORR) of 20.0% at 350 mg/day, with median progression-free survival (PFS) of 3.4 months and overall survival (OS) of 8.0 months. Responses correlated strongly with EGFR overexpression (10/10 responders) rather than amplification alone [2]. This highlights its potential in non-classical EGFR-dependent tumors. Compared to third-generation TKIs, Larotinib’s development strategy focuses on frontline therapy in tumors with classical/overexpressed EGFR rather than acquired resistance settings dominated by T790M or C797S mutations.

Table 2: Key Differentiators of Larotinib Among EGFR-TKI Generations

Feature1st Gen (Erlotinib)2nd Gen (Larotinib/Afatinib)3rd Gen (Osimertinib)
Binding MechanismReversibleIrreversibleIrreversible
Target SpectrumEGFR-sensitizing mutPan-ErbBEGFR-sensitizing + T790M
Anti-T790M ActivityNoneModerate (IC₅₀ ~40-100 nM)High (IC₅₀ <1 nM)
Wild-Type EGFR SparingNoNoYes
Key Clinical SettingFrontline NSCLCFrontline NSCLC/ESCCT790M+ resistance
Uncommon MutationsWeak activityL861Q/S768I activeVariable

Preclinical models confirm Larotinib's dose-dependent antitumor activity, achieving >60% tumor inhibition at 18 mg/kg in xenografts [10]. Ongoing phase 3 trials explore its utility in EGFR-overexpressing ESCC, potentially expanding the therapeutic landscape for EGFR inhibitors beyond classical mutation-driven cancers [2].

Properties

Product Name

Larotinib

IUPAC Name

6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine

Molecular Formula

C24H26ClFN4O4

Molecular Weight

488.9 g/mol

InChI

InChI=1S/C24H26ClFN4O4/c1-31-20-11-19-16(24(28-14-27-19)29-15-3-4-18(26)17(25)9-15)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29)/t22-,23+

InChI Key

UFUKZMIXTOMMLU-ZRZAMGCNSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CC5C(C4)OCCO5

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4C[C@@H]5[C@H](C4)OCCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.